molecular formula C16H20N2O2S B8442039 N-(2-Pyrrolidin-1-yl-ethyl)-2-naphthalenesulfonamide

N-(2-Pyrrolidin-1-yl-ethyl)-2-naphthalenesulfonamide

Cat. No.: B8442039
M. Wt: 304.4 g/mol
InChI Key: INPGWGMJCDWYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Pyrrolidin-1-yl-ethyl)-2-naphthalenesulfonamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C16H20N2O2S/c19-21(20,17-9-12-18-10-3-4-11-18)16-8-7-14-5-1-2-6-15(14)13-16/h1-2,5-8,13,17H,3-4,9-12H2

InChI Key

INPGWGMJCDWYMS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 2-pyrrolidin-1-yl-ethylamine (1.00 g, 8.76 mmol) and triethylamine (1.22 ml, 8.76 mmol) in DCM (20 ml) was added portionwise 2-naphthalenesulfonyl chloride (1.98 g, 8.73 mmol). The coolant was removed and the resultant solution was stirred at ambient temperature for 16 h. The organic phase was washed sequentially twice with water (20 ml) and brine (20 ml), and dried over anhydrous magnesium sulfate. The filtrate was evaporated at reduced pressure to obtain the title compound as a white solid (1.81 g, 68%). 1HNMR 8.45 (1H, d, 1.5), 7.99-7.83 (4H, m), 7.66-7.61 (2H, m), 5.80-5.20 (1H, br s), 3.06-3.02 (2H, m), 2.53 (2H, m), 12.36-2.32 (4H, m), 1.74-1.65 (4H, m). Microanalysis found C 62.96 H 6.74; N 9.11. C16H20N2O2S requires C 63.13 H 6.62 N 9:20.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Yield
68%

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